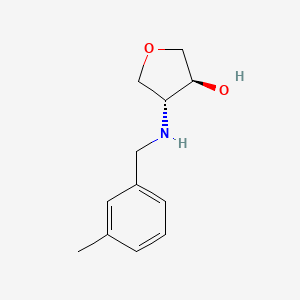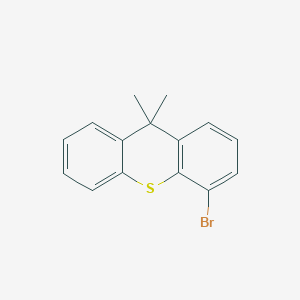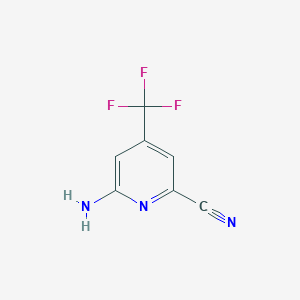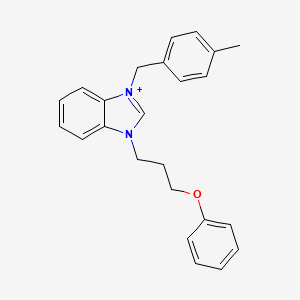
(7Z,9E)-Tetradeca-7,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,9E)-Tetradeca-7,9-dienoate is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two conjugated double bonds at the 7th and 9th positions in the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-Tetradeca-7,9-dienoate typically involves the use of alkyne and alkene intermediates. One common method is the catalytic hydrogenation of alkynes using palladium on carbon (Pd/C) as a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of solvent and catalyst, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(7Z,9E)-Tetradeca-7,9-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions in the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated or functionalized derivatives
Scientific Research Applications
(7Z,9E)-Tetradeca-7,9-dienoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (7Z,9E)-Tetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A sex pheromone component with similar double bond positions.
(7Z,9E)-Dodecadienyl Acetate: Another compound with conjugated double bonds used in pheromone research.
Uniqueness
(7Z,9E)-Tetradeca-7,9-dienoate is unique due to its specific carbon chain length and the position of its double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C14H23O2- |
|---|---|
Molecular Weight |
223.33 g/mol |
IUPAC Name |
(7Z,9E)-tetradeca-7,9-dienoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7- |
InChI Key |
DNYVHZRTWKTNOM-MDAAKZFYSA-M |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=CC=CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)

![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)

![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)

